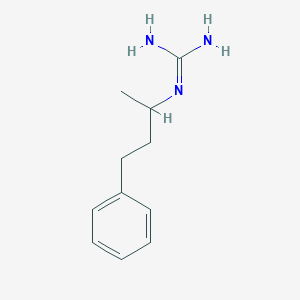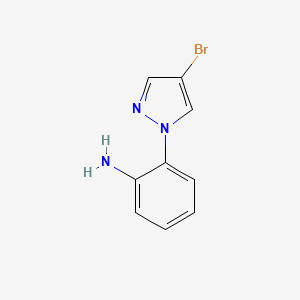
2-(4-Bromopyrazol-1-yl)aniline
Descripción general
Descripción
2-(4-Bromopyrazol-1-yl)aniline is a chemical compound with the CAS Number: 1170086-22-2. It has a molecular weight of 238.09 and its IUPAC name is 2-(4-bromo-1H-pyrazol-1-yl)aniline .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C9H8BrN3 . The InChI code for this compound is 1S/C9H8BrN3/c10-7-5-12-13(6-7)9-4-2-1-3-8(9)11/h1-6H,11H2 .Physical And Chemical Properties Analysis
The compound this compound is a solid at room temperature . It should be stored in a refrigerated environment .Aplicaciones Científicas De Investigación
Chemical Fixation of CO2
The cyclization of aniline derivatives, including "2-(4-Bromopyrazol-1-yl)aniline," with CO2 to form functionalized azoles highlights a sustainable approach in organic synthesis. This process utilizes CO2 as a C1 feedstock, converting it into value-added chemicals through an environmentally friendly route. The synthesis of benzene-fused azole compounds (benzimidazoles, benzothiazoles, and benzimidazolones) from aniline reactions with CO2 showcases a novel methodology in creating biologically active azole derivatives, promoting further investigations in synthetic organic chemistry (Vessally et al., 2017).
Synthesis and Biological Properties
The review of 2-(azolyl)anilines, encompassing "this compound," from 1942 to 2016, demonstrates their role as effective 1,5-nucleophiles in cyclocondensation reactions. It also outlines the biological activities of these compounds and their derivatives, indicating their significance in medicinal chemistry and the potential for further exploration in drug development (Antypenko et al., 2017).
Genotoxic Activities and Carcinogenicity
A review focusing on aniline and its metabolites, including derivatives such as "this compound," discusses their genotoxic potential and relationship to carcinogenic effects. This comprehensive analysis provides insights into the safety and environmental impact of aniline derivatives, emphasizing the need for detailed studies on their genotoxic activities and implications for human health (Bomhard & Herbold, 2005).
Safety and Hazards
The compound 2-(4-Bromopyrazol-1-yl)aniline is classified as Acute Tox. 3 Oral according to the GHS06 classification . The hazard statements include H301 and the precautionary statements include P301 + P330 + P331 + P310 . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing . Ingestion and inhalation should also be avoided .
Propiedades
IUPAC Name |
2-(4-bromopyrazol-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-7-5-12-13(6-7)9-4-2-1-3-8(9)11/h1-6H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSHTTGFAAHMLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



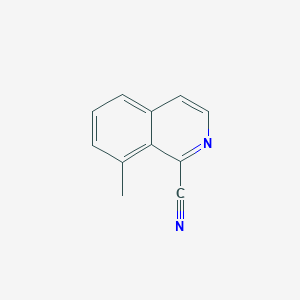
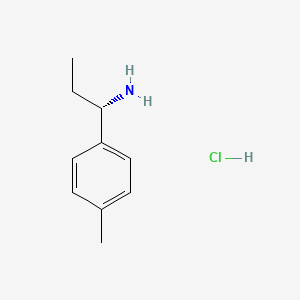

![[(1-Methyl-1H-imidazol-2-yl)thio]acetic acid hydrochloride](/img/structure/B3086938.png)

![4-Methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]benzoic acid](/img/structure/B3086966.png)
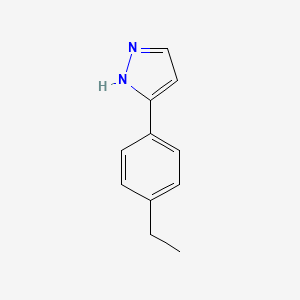
![1-[5-(4-Fluorophenyl)-2-furyl]methanamine hydrochloride](/img/structure/B3086975.png)

![6-(1-Ethylpyrazol-3-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3086987.png)
![3-[5-(1-Ethylpyrazol-4-yl)-3-(trifluoromethyl)pyrazolyl]propanenitrile](/img/structure/B3087010.png)
![4-Methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)-methyl]benzaldehyde](/img/structure/B3087016.png)
![2-(3-Cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3087024.png)
